molecular formula C23H27NO5 B1174199 MOJBKWAKHXFXPN-VPXNCGAOSA-N

MOJBKWAKHXFXPN-VPXNCGAOSA-N

Cat. No.: B1174199
M. Wt: 397.471
InChI Key: MOJBKWAKHXFXPN-VPXNCGAOSA-N
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Description

The compound with the identifier MOJBKWAKHXFXPN-VPXNCGAOSA-N is a nitro-substituted aromatic derivative, likely containing a benzene ring functionalized with a nitro group (-NO₂) and additional substituents such as methyl or hydroxyl groups based on structural analogs described in the literature . This compound belongs to a class of aromatic nitro compounds, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Key inferred properties:

  • Stereochemistry: Likely chiral due to the InChIKey’s stereodescriptor (VPXNCGAOSA).
  • Synthetic relevance: May be synthesized via electrophilic aromatic substitution or reduction pathways, as noted for analogous nitroaromatics .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.471

InChI

InChI=1S/C23H27NO5/c1-24-10-9-22-17-13-5-6-15(26-2)18(17)29-20(22)23(28-4)8-7-21(22,16(24)11-13)12-14(23)19(25)27-3/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16?,20+,21?,22?,23-/m0/s1

InChI Key

MOJBKWAKHXFXPN-VPXNCGAOSA-N

SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MOJBKWAKHXFXPN-VPXNCGAOSA-N with structurally related compounds based on functional groups, reactivity, and synthetic methods derived from the evidence :

Property This compound nNITNnaMNHo (Analog 1) ΦeHaMNH (Analog 2) 5,5-AN3TNn6ap6NTypOBag (Analog 3)
Core structure Nitroaromatic with chiral centers Nitroaromatic, no stereochemistry Benzene with sulfonic acid group Diazonium/tetrazole hybrid
Functional groups -NO₂, -CH₃, -OH (inferred) -NO₂, -NH₂ -SO₃H, -Cl -N₃, -NO₂
Solubility Low in water (typical nitroaromatics) Moderate (due to -NH₂) High (sulfonic acid enhances H₂O solubility) Low (nonpolar tetrazole)
Reactivity Electrophilic substitution resistant Reduces to amine under H₂/Pd Acid-catalyzed sulfonation Explosive (diazo group instability)
Synthetic method Nitration of pre-functionalized aryl precursors Direct nitration of aniline Sulfonation of chlorobenzene Diazotization of nitroaniline
Applications Pharmaceutical intermediates Dye precursors Detergent additives Energetic materials

Key Findings:

Functional group impact :

  • This compound ’s stereochemistry distinguishes it from simpler nitroaromatics like nNITNnaMNHo , which lack chiral centers. This property may enhance its utility in asymmetric catalysis or chiral drug synthesis .
  • Compared to ΦeHaMNH , which contains a sulfonic acid group, This compound is less water-soluble but more thermally stable due to the absence of acidic protons .

Reactivity contrasts :

  • Unlike 5,5-AN3TNn6ap6NTypOBag , which is prone to explosive decomposition, This compound is likely safer to handle under standard conditions, aligning with typical nitroaromatic stability .
  • Reduction pathways for This compound may yield chiral amines, whereas nNITNnaMNHo produces simpler aromatic amines .

Synthetic challenges :

  • The stereoselective synthesis of This compound requires chiral catalysts or resolving agents, unlike the straightforward nitration used for nNITNnaMNHo .

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